

An In-Depth Technical Guide to Phenylacetylcarbinol (CAS No. 90-63-1)

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Compound of Interest

Compound Name: 1-hydroxy-1-phenylpropan-2-one

Cat. No.: B1202110

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Introduction: The Significance of a Chiral Ketol

Phenylacetylcarbinol (PAC), a secondary alpha-hydroxy ketone, is an organic compound of significant interest in the pharmaceutical industry.[1][2] While existing as a racemic mixture (CAS No. 90-63-1), it is the (R)-enantiomer, commonly referred to as L-PAC (levo-PAC) or (R)-(-)-phenylacetylcarbinol, that holds paramount importance.[3][4] This specific stereoisomer serves as a critical chiral precursor in the synthesis of widely used sympathomimetic drugs, including L-ephedrine and D-pseudoephedrine, which are active ingredients in nasal decongestants and anti-asthmatic formulations.[5][6][7][8]

The industrial preference for L-PAC stems from its ability to yield the desired pharmacologically active isomers of ephedrine and pseudoephedrine through a reductive amination process.[9][10] While chemical synthesis routes exist, they often produce a racemic mixture, necessitating challenging and costly resolution steps.[5] Consequently, the biotransformation process, leveraging the enzymatic machinery of microorganisms, has become the predominant method for industrial-scale production of enantiomerically pure L-PAC.[3][9][11] This guide provides a comprehensive technical overview of Phenylacetylcarbinol, focusing on its core properties, biosynthetic pathways, applications, and the analytical methodologies crucial for its characterization.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of Phenylacetylcarbinol is essential for its handling, analysis, and application in synthesis. The compound is a yellow-green liquid or low-melting

solid with a distinct floral aroma.[\[3\]](#)[\[12\]](#)

Identifiers and Nomenclature

The nomenclature surrounding PAC can be complex due to historical and stereochemical conventions. It is crucial for researchers to recognize its various synonyms to navigate the scientific literature effectively.

Identifier	Value	Source(s)
CAS Number	90-63-1 (for racemic mixture)	[13] [14] [15]
1798-60-3 (for (R)-enantiomer, L-PAC)	[3] [12]	
53439-91-1 (for (S)-enantiomer)	[16] [17]	
IUPAC Name	1-hydroxy-1-phenylpropan-2-one	[3]
Synonyms	L-PAC, (R)-PAC, Neuberg's ketol, α-hydroxy benzyl methyl ketone, 1-hydroxy-1-phenylacetone	[3] [5] [6]
Molecular Formula	C ₉ H ₁₀ O ₂	[3] [13]
Molecular Weight	150.17 g/mol	[2] [13]
SMILES	CC(=O)--INVALID-LINK--O ((R)-enantiomer)	[3] [9]

Physicochemical Data

The following table summarizes the key physicochemical properties of Phenylacetylcarbinol. These values are critical for designing extraction, purification, and reaction protocols.

Property	Value	Source(s)
Appearance	Yellow-green liquid/oil	[1][3]
Melting Point	9–11 °C (for (R)-enantiomer)	[3]
Boiling Point	253 °C (at 760 mmHg)	[3][13]
124-125 °C (at 12 mmHg)	[3]	
Density	1.119 g/cm ³	[3][13]
Flash Point	104.6 °C	[13]
Solubility	Insoluble in water; Freely soluble in alcohols, ether, and aromatic solvents	[3]
pKa	12.33 ± 0.20 (Predicted)	[1]

Section 2: Synthesis via Microbial Biotransformation

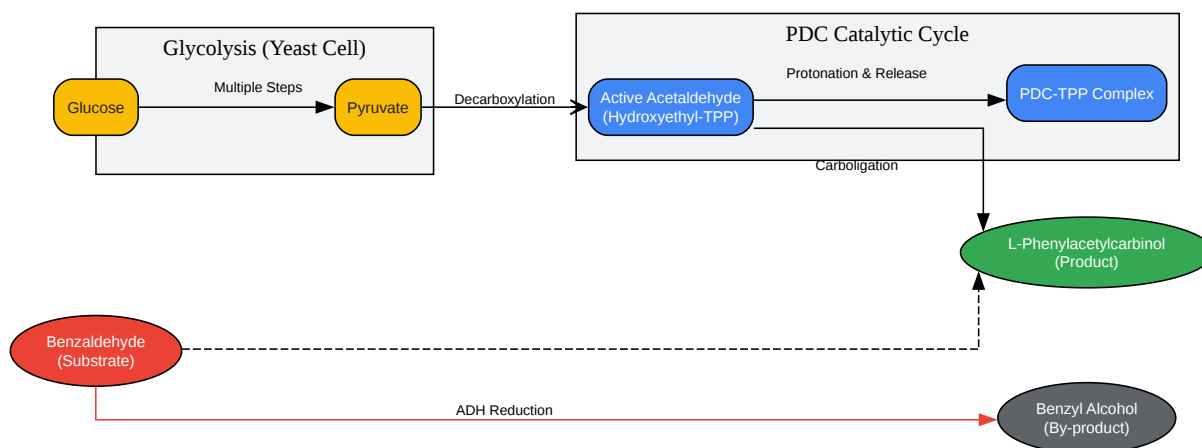
The stereoselective synthesis of L-PAC is a classic example of industrial biotechnology. The process harnesses the enzyme Pyruvate Decarboxylase (PDC), found in various yeast species, to catalyze an acyloin condensation reaction.[4][18]

The Enzymatic Mechanism: A Tale of Two Substrates

The core of the biotransformation is the PDC-catalyzed carboligation of benzaldehyde and an "active acetaldehyde" intermediate.[4] The process begins with the decarboxylation of pyruvate (generated from a sugar source like glucose via glycolysis) by PDC, which requires thiamine pyrophosphate (TPP) and Mg²⁺ as cofactors.[5] This reaction forms a hydroxyethyl-TPP intermediate, which is essentially an enzyme-bound "active acetaldehyde".[4][5] This intermediate can then nucleophilically attack the carbonyl carbon of an exogenously supplied benzaldehyde molecule, forming L-Phenylacetylcarbinol.[4]

However, this pathway is not without competition. The active acetaldehyde can also be released as free acetaldehyde or react with another acetaldehyde molecule to form acetoin.[5]

Furthermore, other yeast enzymes, particularly alcohol dehydrogenases (ADHs), can reduce the benzaldehyde substrate to the primary by-product, benzyl alcohol, or reduce the desired L-PAC product to 1-phenyl-1,2-propanediol.[19][20][21] Optimizing L-PAC yield, therefore, involves maximizing the PDC-catalyzed condensation while minimizing these side reactions.



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Caption: Enzymatic pathway for L-PAC synthesis in yeast.

Key Microorganisms and Process Considerations

Several yeast species are effective biocatalysts for L-PAC production, with strains of *Saccharomyces cerevisiae* (baker's yeast) and *Candida utilis* being the most commonly employed.[3][22] The choice of organism and process conditions is critical for maximizing yield and minimizing by-products.

- **Substrate Toxicity:** Benzaldehyde is toxic to yeast cells, which can inhibit enzyme activity and reduce biomass viability.[11][22] This is often mitigated by fed-batch or continuous dosing strategies to maintain a low, steady concentration of benzaldehyde in the fermentation broth. [22]

- pH and Temperature: The optimal pH for L-PAC production is typically slightly acidic to neutral (pH 5-7).[\[21\]](#)[\[23\]](#) Lower temperatures (e.g., 4-6 °C) can favor L-PAC formation over by-products by reducing the activity of competing enzymes like ADH.[\[21\]](#)[\[23\]](#)
- Aeration: Reduced aeration can increase PDC activity, shifting the yeast's metabolism towards fermentation, which is favorable for L-PAC synthesis.[\[22\]](#)
- Two-Phase Systems: To overcome substrate toxicity and product inhibition, two-phase aqueous-organic systems have been developed.[\[22\]](#)[\[24\]](#) An organic solvent (e.g., octanol) can serve as a reservoir for benzaldehyde and continuously extract L-PAC from the aqueous phase, reducing its concentration in the vicinity of the biocatalyst.[\[24\]](#)

Experimental Protocol: Laboratory-Scale L-PAC Synthesis

This protocol describes a typical batch biotransformation using whole-cell *Saccharomyces cerevisiae*.

Materials:

- Active dry baker's yeast (*S. cerevisiae*)
- D-(+)-Glucose (Dextrose)
- Benzaldehyde
- Sodium Pyruvate (optional, can enhance yield)
- Citrate buffer (0.1 M, pH 6.0)
- Ethanol
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate
- Shaking incubator or water bath with orbital shaker

- Centrifuge
- Separatory funnel

Procedure:

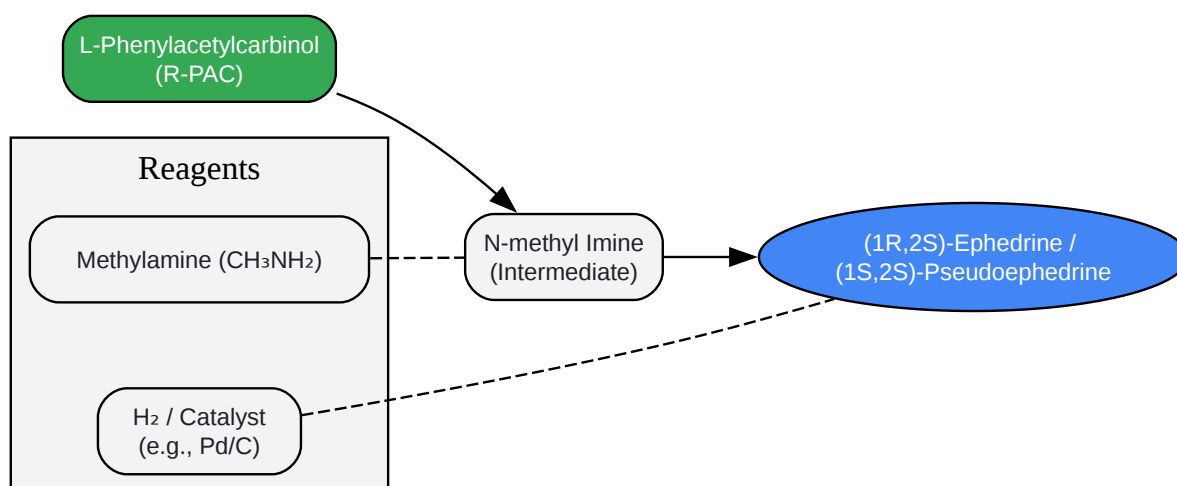
- **Yeast Activation:** In a sterile 1 L Erlenmeyer flask, dissolve 55g of glucose in 500 mL of 0.1 M citrate buffer (pH 6.0). Add 44g of active dry yeast.
- **Incubation:** Place the flask in a shaking incubator at 30°C and 150 rpm for 45-60 minutes to activate the yeast and initiate glycolysis.[\[25\]](#)
- **Substrate Addition:** Prepare a solution of 25 mmol of benzaldehyde in 5 mL of ethanol. This step is crucial as ethanol helps to dissolve the benzaldehyde and increase its bioavailability. [\[25\]](#) Add this solution to the yeast culture.
- **Biotransformation:** Continue to incubate the mixture at 30°C with shaking for 1-2 hours. For longer reaction times or higher yields, periodic feeding of benzaldehyde is recommended to avoid toxic concentrations.
- **Harvesting:** After the incubation period, stop the reaction by centrifuging the mixture to pellet the yeast cells. Decant the supernatant.
- **Extraction:** Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction three times with 100 mL portions of ethyl acetate.[\[25\]](#) If an emulsion forms, it can be broken by adding a saturated sodium chloride solution.[\[25\]](#)
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude L-Phenylacetylcarbinol product.
- **Analysis:** The yield and purity of the L-PAC can be determined using GC-MS or HPLC analysis.

Section 3: Core Application - Precursor to Ephedrine Alkaloids

The primary industrial application of L-PAC is its role as a key intermediate in the synthesis of ephedrine and pseudoephedrine.[3][5][9][16]

Reductive Amination Pathway

The conversion of L-PAC to these target molecules is achieved through a stereospecific reductive amination reaction.[10] The process involves reacting L-PAC with methylamine, which forms an intermediate imine. This imine is then reduced, typically via catalytic hydrogenation (e.g., using a platinum or palladium catalyst), to yield the final amino alcohol product.[10][21] The stereochemistry of the starting L-PAC molecule dictates the stereochemistry of the final product, making this a highly efficient route to enantiomerically pure pharmaceuticals.



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Caption: Synthesis of ephedrine via reductive amination of L-PAC.

Section 4: Safety, Toxicology, and Handling

Phenylacetylcarbinol requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[2][13]

GHS Hazard Information

Hazard Code	Description	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4) [2]
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4) [13]
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2) [1] [2] [13]
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation (Category 2) [1] [13]
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4) [13]
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure) [1] [13]

Recommended Handling and PPE

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
 - Body Protection: Use a lab coat to prevent skin contact.
- Storage: Store in a cool, dry, well-ventilated place (recommended 2°C - 8°C) in a tightly sealed container.[\[13\]](#)

Section 5: Analytical Methodologies

Accurate quantification and characterization of Phenylacetylcarbinol are vital for process monitoring, quality control, and research. Gas chromatography and high-performance liquid

chromatography are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying PAC and its related by-products (e.g., benzaldehyde, benzyl alcohol) in a reaction mixture.

Sample Protocol Outline:

- Sample Preparation: Dilute a small aliquot of the reaction supernatant (e.g., the ethyl acetate extract) in a suitable solvent.
- Instrumentation:
 - Column: A non-polar capillary column, such as a HP-5MS (5% phenyl methyl siloxane), is commonly used.[\[26\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[\[26\]](#)
 - Injector: Split injection mode is typical to avoid column overloading. Injector temperature around 100°C.[\[26\]](#)
 - Oven Program: An initial temperature of 100°C, held for 1-2 minutes, followed by a ramp of 20-30°C/min up to 280°C.[\[26\]](#)
 - Detector: Mass selective detector operating in electron impact (EI) mode, scanning a mass range of m/z 40-450.[\[26\]](#)
- Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte to a certified reference standard. Quantification is performed by creating a calibration curve from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is also widely used, particularly for monitoring the reaction progress in aqueous samples without requiring extraction.

Sample Protocol Outline:

- Sample Preparation: Centrifuge the culture broth to remove cells. The clear supernatant can often be directly analyzed after appropriate dilution.[27]
- Instrumentation:
 - Column: A reverse-phase column, such as a Hypersil C18, is effective.[27]
 - Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) is commonly used.[27]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[27]
 - Detector: UV detector set to a wavelength where PAC shows strong absorbance (e.g., 254 nm).
- Data Analysis: As with GC, identification and quantification are based on comparison with a reference standard and the use of a calibration curve.

Conclusion

Phenylacetylcarbinol, particularly the L-enantiomer, represents a cornerstone of pharmaceutical synthesis, bridging the gap between microbial biotechnology and medicinal chemistry. Its production via yeast-catalyzed biotransformation is a testament to the power and precision of enzymatic processes. For researchers and drug development professionals, a thorough understanding of its properties, the nuances of its synthesis, and the appropriate analytical methods for its characterization is indispensable for innovation in this field. The continued optimization of the L-PAC biotransformation process, potentially through metabolic engineering of producer strains or novel bioreactor design, remains an active and promising area of research.[28]

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